molecular formula C22H42O2 B12740065 Phytyl acetate, (Z)- CAS No. 5016-85-3

Phytyl acetate, (Z)-

Cat. No.: B12740065
CAS No.: 5016-85-3
M. Wt: 338.6 g/mol
InChI Key: JIGCTXHIECXYRJ-ONSHYLSASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

. It is a naturally occurring ester derived from phytol, a component of chlorophyll. This compound is characterized by its balsam, waxy, and fruity odor .

Preparation Methods

Phytyl acetate, (Z)-, can be synthesized through the esterification of phytol with acetic acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction conditions include heating the mixture under reflux to achieve the desired product .

In industrial settings, the production of phytyl acetate, (Z)-, may involve the use of more efficient catalytic systems and optimized reaction conditions to increase yield and purity. The process may also include steps for the purification of the final product to meet specific quality standards .

Chemical Reactions Analysis

Phytyl acetate, (Z)-, undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form phytyl acetate derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert phytyl acetate, (Z)-, to its corresponding alcohol, phytyl alcohol. Sodium borohydride is a typical reducing agent used in this process.

    Substitution: Phytyl acetate, (Z)-, can undergo nucleophilic substitution reactions where the acetate group is replaced by other functional groups.

Scientific Research Applications

Phytyl acetate, (Z)-, has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds, including vitamins and other bioactive molecules.

    Biology: Phytyl acetate, (Z)-, is studied for its role in the biosynthesis of chlorophyll and tocopherols (vitamin E).

    Medicine: This compound is investigated for its potential antioxidant properties and its role in protecting cells from oxidative stress.

    Industry: Phytyl acetate, (Z)-, is used in the fragrance and flavor industry due to its pleasant odor.

Mechanism of Action

The mechanism of action of phytyl acetate, (Z)-, involves its role as a precursor in the biosynthesis of tocopherols (vitamin E). In this pathway, phytyl acetate is converted to phytyl diphosphate, which then undergoes a series of enzymatic reactions to form tocopherols. These tocopherols act as antioxidants, protecting cells from oxidative damage by scavenging free radicals .

Comparison with Similar Compounds

Phytyl acetate, (Z)-, can be compared with other similar compounds such as:

Phytyl acetate, (Z)-, stands out due to its specific role in the biosynthesis of tocopherols and its unique combination of chemical properties that make it valuable in various fields of research and industry.

Properties

CAS No.

5016-85-3

Molecular Formula

C22H42O2

Molecular Weight

338.6 g/mol

IUPAC Name

[(Z,7R,11R)-3,7,11,15-tetramethylhexadec-2-enyl] acetate

InChI

InChI=1S/C22H42O2/c1-18(2)10-7-11-19(3)12-8-13-20(4)14-9-15-21(5)16-17-24-22(6)23/h16,18-20H,7-15,17H2,1-6H3/b21-16-/t19-,20-/m1/s1

InChI Key

JIGCTXHIECXYRJ-ONSHYLSASA-N

Isomeric SMILES

C[C@@H](CCC[C@@H](C)CCC/C(=C\COC(=O)C)/C)CCCC(C)C

Canonical SMILES

CC(C)CCCC(C)CCCC(C)CCCC(=CCOC(=O)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.